2-(2,4-dichlorophenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine
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Overview
Description
2-(2,4-DICHLOROPHENYL)-4,4-DIMETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a chemical compound characterized by its unique structure, which includes a benzoxazine ring substituted with dichlorophenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-4,4-DIMETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the reaction of 2,4-dichlorophenylamine with formaldehyde and acetone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENYL)-4,4-DIMETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces amines.
Scientific Research Applications
2-(2,4-DICHLOROPHENYL)-4,4-DIMETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-4,4-DIMETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol used as a precursor to herbicides.
2,4-Dichlorophenethylamine: A compound with similar structural features but different applications.
Uniqueness
2-(2,4-DICHLOROPHENYL)-4,4-DIMETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its benzoxazine ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C16H15Cl2NO |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4,4-dimethyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C16H15Cl2NO/c1-16(2)12-5-3-4-6-14(12)19-15(20-16)11-8-7-10(17)9-13(11)18/h3-9,15,19H,1-2H3 |
InChI Key |
PJHCXQFLGFJBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2NC(O1)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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